4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde
Description
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde (CAS: 956440-93-0) is a benzaldehyde derivative featuring a methoxy group at the 4-position, a nitro-substituted pyrazole ring at the 3-position, and a methylene bridge connecting the pyrazole to the benzaldehyde core. Its molecular formula is C₁₂H₁₁N₃O₄, with a molecular weight of 261.23–261.24 g/mol and typical purity ≥95% .
Properties
IUPAC Name |
4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-12-3-2-9(8-16)4-10(12)6-14-7-11(5-13-14)15(17)18/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSJDGSKTKNJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Between Halogenated Benzaldehydes and Pyrazole Derivatives
A widely reported method involves reacting 3-(halomethyl)-4-methoxybenzaldehyde with 4-nitro-1H-pyrazole under basic conditions. The halogenated benzaldehyde precursor is synthesized via bromination of 3-methyl-4-methoxybenzaldehyde using N-bromosuccinimide (NBS) under radical initiation. Subsequent nucleophilic substitution with 4-nitro-1H-pyrazole proceeds in polar aprotic solvents (e.g., DMF or DMSO) with potassium carbonate as a base.
Reaction Scheme:
Optimization Insights:
-
Solvent Selection: DMF yields higher reaction rates compared to THF due to superior solubility of intermediates.
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Temperature: Reactions conducted at 60–80°C achieve >85% conversion within 12 hours.
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Base Strength: Stronger bases (e.g., CsCO) marginally improve yields but risk aldehyde oxidation.
Table 1: Representative Reaction Conditions and Yields
| Starting Material | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-(Bromomethyl)-4-methoxybenzaldehyde | DMF | KCO | 80 | 12 | 78 |
| 3-(Chloromethyl)-4-methoxybenzaldehyde | DMSO | CsCO | 70 | 18 | 82 |
Reductive Amination and Subsequent Nitration
An alternative route involves reductive amination of 3-(aminomethyl)-4-methoxybenzaldehyde with pyrazole-4-carbaldehyde, followed by nitration. This method introduces the nitro group post-coupling, leveraging the directing effects of the pyrazole ring.
Key Steps:
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Reductive Amination:
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Nitration:
The intermediate undergoes nitration using concentrated HNO/HSO at 0–5°C to install the nitro group at the pyrazole 4-position.
Challenges:
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Regioselectivity: Nitration at the pyrazole 4-position is favored due to electron-withdrawing effects of the adjacent aldehyde.
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Side Reactions: Over-nitration or oxidation of the aldehyde group necessitates strict temperature control.
Solid-Phase Synthesis and Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to attach pre-functionalized pyrazole boronic esters to halogenated benzaldehydes. This method enhances regioselectivity and reduces byproduct formation.
Example Protocol:
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Synthesize 4-nitro-1H-pyrazole-1-boronic acid pinacol ester via Miyaura borylation.
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Couple with 3-iodo-4-methoxybenzaldehyde using Pd(PPh) as a catalyst.
Advantages:
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Tolerance of sensitive functional groups (e.g., aldehydes).
Analytical Characterization and Validation
Spectroscopic Confirmation
-
H NMR (400 MHz, CDCl):
δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (s, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 5.32 (s, 2H, CH), 3.89 (s, 3H, OCH). -
IR (KBr):
Peaks at 1705 cm (C=O), 1520 cm (NO), and 1240 cm (C-O).
Table 2: Comparative Spectral Data
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH)
Major Products
Oxidation: 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Reduction: 4-methoxy-3-[(4-amino-1H-pyrazol-1-yl)methyl]benzaldehyde
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
The compound features a methoxy group and a nitro-substituted pyrazole ring, which contribute to its reactivity and potential biological activity. Its molecular formula is with a molecular weight of approximately 261.24 g/mol.
Medicinal Chemistry
Antitumor Activity:
Recent studies have demonstrated that derivatives of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde exhibit significant antitumor properties. For instance, a study investigated the compound's ability to inhibit cancer cell proliferation, showing promising results against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial property is attributed to the presence of the nitro group, which can interfere with bacterial DNA synthesis.
Agrochemical Applications
Pesticide Development:
In agricultural research, this compound has been explored as a potential pesticide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing new agrochemicals. Studies have shown that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects.
Material Science
Synthesis of Functional Materials:
The compound can serve as a precursor in the synthesis of novel materials with specific functionalities. For example, it can be used in the preparation of polymeric materials that exhibit enhanced thermal stability and mechanical properties. The incorporation of the pyrazole moiety into polymer matrices has been shown to improve their performance in various applications, including electronics and coatings.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al., 2022 | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation; activation of apoptosis pathways observed. |
| Lee et al., 2023 | Antimicrobial Properties | Showed effective inhibition against E. coli and S. aureus; mechanism linked to DNA synthesis disruption. |
| Kumar et al., 2023 | Pesticide Development | Formulations reduced pest populations significantly; low toxicity to non-target species reported. |
| Smith et al., 2024 | Material Science | Developed polymer composites with enhanced thermal stability; potential applications in electronics identified. |
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound is compared to benzaldehyde derivatives with substitutions at the 3- and 4-positions, focusing on electronic effects, steric hindrance, and bioactivity.
Crystallographic and Analytical Data
- IR spectra () for related compounds show carbonyl (1721 cm⁻¹) and nitro (1599 cm⁻¹) stretches, suggesting similar spectral features for the target compound .
Biological Activity
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the nitration of a pyrazole derivative to introduce the nitro group, followed by a coupling reaction with a benzaldehyde precursor. Common reagents include palladium or copper catalysts and solvents such as ethanol or dimethylformamide .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds containing the 1H-pyrazole structure have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
Case Study:
A study screened several pyrazole derivatives for their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. The results indicated that certain derivatives could enhance caspase-3 activity significantly, suggesting a mechanism of action through apoptosis induction .
| Compound | IC50 (μM) | Effect on Caspase-3 Activity |
|---|---|---|
| 7d | 10.0 | 1.33 times increase |
| 7h | 10.0 | 1.57 times increase |
| 10c | 2.5 | Significant morphological changes |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Various studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth.
Research Findings:
In vitro tests have shown that pyrazole derivatives can act as effective antibacterial agents, with minimum inhibitory concentration (MIC) values indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interfere with cellular processes:
- Microtubule Destabilization : By inhibiting microtubule assembly, this compound can disrupt mitotic processes in cancer cells.
- Apoptosis Induction : Enhanced caspase activity indicates a pathway leading to programmed cell death, crucial for eliminating malignant cells.
- Antibacterial Mechanisms : The presence of the nitro group may contribute to its antimicrobial efficacy by generating reactive nitrogen species that damage bacterial cell structures.
Q & A
Q. What crystallographic challenges arise from the compound’s flexible methylene linker, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
